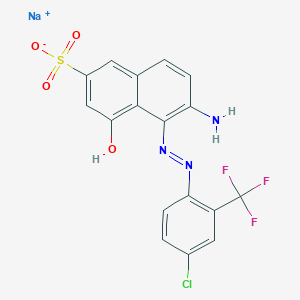

Tracid red 2BS

Description

Contextual Significance of Acid Red 266 within Dye Chemistry and Industrial Applications

Acid Red 266 is a prominent member of the acid dye family, primarily utilized for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon. tiankunchemical.com Its industrial importance stems from its ability to produce vibrant and lightfast red hues, making it a valuable colorant in the textile, leather, and paper industries. tiankunchemical.combiosynth.comsdaite.com The dye is also known by various synonyms, including Weak Acid Red 2B and C.I. Acid Red 266. worlddyevariety.com

The manufacturing process of Acid Red 266 involves the diazotization of 4-chloro-2-(trifluoromethyl)benzenamine, which is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (gamma acid) under acidic conditions. worlddyevariety.comechemi.com This process results in a dark brown powder that is soluble in water. worlddyevariety.com Industrially, it is mainly used for dyeing and printing on nylon fabrics, particularly for carpets. worlddyevariety.com

Beyond its traditional use as a colorant, Acid Red 266 has been identified as a model compound in scientific research to understand the behavior of azo dyes in various environments. alfa-chemistry.com Its use in studies on adsorption, degradation, and biodegradation provides valuable insights into the environmental fate of this class of dyes. alfa-chemistry.com Furthermore, it has found application as a staining agent in histological and cytological studies. alfa-chemistry.com

Key Properties of Acid Red 266:

| Property | Value |

| C.I. Name | Acid Red 266, 17101 worlddyevariety.com |

| CAS Number | 57741-47-6 worlddyevariety.comechemi.com |

| Molecular Formula | C₁₇H₁₀ClF₃N₃NaO₄S worlddyevariety.com |

| Molecular Weight | 467.78 g/mol worlddyevariety.com |

| Appearance | Dark brown powder worlddyevariety.com |

| Solubility | Soluble in water worlddyevariety.com |

Overview of Acid Dye Classification and Azo Chromophore Structures

Acid dyes are a broad category of dyes characterized by their anionic nature and the presence of one or more sulfonic acid or carboxyl groups. tiankunchemical.comchina-dyestuff.comcolorfuldyes.com These acidic groups facilitate the dye's solubility in water and its ability to bind to fibers containing cationic groups, such as the amino groups in protein and polyamide fibers, through electrostatic interactions. tiankunchemical.com The dyeing process with acid dyes is typically carried out in an acidic dyebath. tiankunchemical.com

Acid dyes can be classified in several ways, often based on their application properties, dyeing behavior, or chemical structure. blogspot.comtextilelearner.net A common classification divides them into:

Strong Acid Dyes (Leveling Dyes): These have a simple molecular structure and low molecular weight. china-dyestuff.comcolorfuldyes.com They exhibit good leveling properties, meaning they dye the fabric evenly. blogspot.com

Weak Acid Dyes (Milling Dyes): These have a more complex molecular structure and higher molecular weight, leading to better wet fastness properties. china-dyestuff.comtextilelearner.net Acid Red 266 is classified as a weak acid dye. sdaite.com

Metal-Complex Acid Dyes: These dyes contain a metal atom, such as chromium or cobalt, complexed within the dye molecule, which generally improves lightfastness. china-dyestuff.comcolorfuldyes.com

The color of Acid Red 266, like all azo dyes, is attributed to its azo chromophore , which consists of a nitrogen-nitrogen double bond (-N=N-). mst.dk This chromophore is the part of the molecule responsible for absorbing light in the visible spectrum. meghmaniglobal.com The azo group in Acid Red 266 links two aromatic structures: a substituted benzene (B151609) ring and a naphthalene (B1677914) ring system. worlddyevariety.commst.dk The specific substituents on these aromatic rings influence the exact color of the dye. mst.dk Azo dyes are the largest and most important group of synthetic dyes due to their versatile chemistry and wide range of achievable colors. textilelearner.netmst.dk

Current Research Trends and Future Directions in Acid Red 266 Studies

Current research on Acid Red 266 extends beyond its traditional application in dyeing and is increasingly focused on its behavior in aqueous solutions and its environmental impact.

One significant area of study is the aggregation behavior of Acid Red 266 in water. Research using UV/visible spectroscopy and static light scattering has shown that this dye can form aggregates, and the extent of this aggregation is influenced by factors such as concentration and the presence of electrolytes. acs.orgacs.org Studies have investigated the equilibrium between monomeric and dimeric forms of the dye in solution. acs.org Some research even suggests the formation of more complex, hollow "chimney-like" structures. tandfonline.com Understanding this aggregation is crucial as it can affect the dyeing process and the dye's interaction with other substances.

Another major focus of contemporary research is the removal of Acid Red 266 from aqueous media . Due to concerns about water pollution from textile effluents, researchers are exploring various methods for its removal. One promising approach involves the use of nano-adsorbents. For instance, a study demonstrated the successful functionalization of ordered mesoporous silica (B1680970) (SBA-15) with polyamidoamine (PAMAM) dendrimers to create an efficient adsorbent for Acid Red 266. jchr.org

Furthermore, the biocatalytic degradation of Acid Red 266 is being investigated as an environmentally friendly method for treating dye-containing wastewater. Research has shown that certain enzymes, such as azoreductases, can effectively break down the azo bond of Acid Red 266, leading to the decolorization of the dye. frontiersin.org This process can potentially transform the dye into valuable aromatic compounds. frontiersin.org

Future research is likely to continue exploring these areas, with a particular emphasis on developing more efficient and sustainable technologies for dye removal and degradation. Further investigation into the aggregation behavior of Acid Red 266 and its interaction with various materials will also be critical for optimizing its applications and minimizing its environmental footprint. The use of Acid Red 266 as a model compound will likely continue to provide fundamental insights into the behavior of azo dyes.

Structure

3D Structure of Parent

Properties

CAS No. |

57741-47-6 |

|---|---|

Molecular Formula |

C17H11ClF3N3NaO4S |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C17H11ClF3N3O4S.Na/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16;/h1-7,25H,22H2,(H,26,27,28); |

InChI Key |

YNUGLCBUZUXXET-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na] |

Synonyms |

ACID RED 266; W-111144; 57741-47-6; Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-2-(trifluoromethyl)phenyl)azo)-4-hydroxy-, monosodium salt; 2-Naphthale |

Origin of Product |

United States |

Synthetic Pathways and Advanced Structural Characterization of Acid Red 266

Established Synthetic Methodologies for Acid Red 266 Production

The primary route for the synthesis of Acid Red 266 involves a well-established chemical process known as diazo coupling. This method is fundamental to the production of a vast array of azo dyes.

Diazo Coupling Reactions and Precursor Requirements

The synthesis of Acid Red 266 is achieved through a two-stage reaction sequence: diazotization followed by an azo coupling reaction. jchemrev.com

The first stage, diazotization , involves the transformation of a primary aromatic amine, the diazo component, into a diazonium salt. For Acid Red 266, the specific diazo component is 4-Chloro-2-(trifluoromethyl)benzenamine . worlddyevariety.com This reaction is typically carried out in an acidic medium at low temperatures with the addition of sodium nitrite (B80452) to generate the reactive diazonium salt. jchemrev.commasterorganicchemistry.com

The second stage is the azo coupling , where the newly formed diazonium salt, an electrophile, reacts with a coupling component. In the synthesis of Acid Red 266, the coupling component is 6-Amino-4-hydroxynaphthalene-2-sulfonic acid . worlddyevariety.com This reaction is conducted under acidic conditions to yield the final Acid Red 266 molecule. worlddyevariety.comjchemrev.com

Table 1: Precursors for the Synthesis of Acid Red 266

| Role | Chemical Name |

| Diazo Component | 4-Chloro-2-(trifluoromethyl)benzenamine |

| Coupling Component | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid |

Advanced Spectroscopic and Analytical Techniques for Structural Analysis

A suite of advanced analytical techniques is utilized to confirm the structure, purity, and morphology of the synthesized Acid Red 266. These methods provide detailed insights into the molecular and physical characteristics of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups present in the Acid Red 266 molecule. The FT-IR spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds. d-nb.inforesearchgate.net

Key functional groups and their expected FT-IR absorption regions include:

O-H stretch : A broad band typically observed in the region of 3300-2500 cm⁻¹ is indicative of the hydroxyl group. libretexts.orglibretexts.org

N-H stretch : The amino group present in the molecule would show stretching vibrations in the FT-IR spectrum.

Aromatic C-H stretch : Absorptions for C-H stretching in the aromatic rings are expected above 3000 cm⁻¹.

C=C stretch : The aromatic rings will exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region. d-nb.info

N=N stretch : The azo linkage, a chromophore, has a characteristic stretching vibration, although it can sometimes be weak in symmetrical molecules.

S=O stretch : The sulfonic acid group will show strong, characteristic stretching vibrations for the S=O bond, typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions.

C-F stretch : The trifluoromethyl group will have strong C-F stretching absorptions, usually found in the 1400-1000 cm⁻¹ range.

C-Cl stretch : The carbon-chlorine bond will also have a characteristic stretching vibration in the fingerprint region.

Table 2: Expected FT-IR Absorption Bands for Acid Red 266 Functional Groups

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3300-2500 (broad) |

| N-H (amino) | ~3500-3300 |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1600-1450 |

| S=O (sulfonic acid) | 1250-1120 & 1080-1010 |

| C-F (trifluoromethyl) | 1400-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is indispensable for elucidating the precise molecular structure and connectivity of atoms in Acid Red 266. uni-halle.de

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The aromatic protons of the naphthalene (B1677914) and benzene (B151609) rings will appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. The chemical shifts will be influenced by the various substituents on the rings (e.g., -OH, -NH₂, -SO₃H, -Cl, -CF₃). The protons of the -OH and -NH₂ groups will appear as broad signals, and their chemical shifts can be concentration and solvent-dependent. researchgate.netacs.org

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in Acid Red 266 will give a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their electronic environment. For instance, carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine will be deshielded and appear at higher chemical shifts. The carbon of the trifluoromethyl group will also have a characteristic chemical shift. pressbooks.pub The aggregation behavior of Acid Red 266 in aqueous solutions has been studied using ¹⁹F-NMR, which specifically probes the fluorine atoms in the trifluoromethyl group. rsc.org

X-ray Diffraction (XRD) for Crystalline Structure and Purity Assessment

X-ray Diffraction (XRD) is a key technique for analyzing the crystalline nature of solid materials. mdpi.com For Acid Red 266, XRD can be used to determine whether the synthesized powder is crystalline or amorphous. europa.eu If crystalline, the XRD pattern provides a unique fingerprint that can be used for identification and purity assessment. scholarsresearchlibrary.com Studies have shown that Acid Red 266 can form chromonic liquid crystals, and XRD has been employed to investigate the structure of these aggregates, revealing information about the stacking of the dye molecules. researchgate.net The technique can help determine the crystal system and lattice parameters if a single crystal can be obtained. europa.eu

Field Emission Scanning Electron Microscopy (FE-SEM) for Morphology Analysis

Field Emission Scanning Electron Microscopy (FE-SEM) is used to visualize the surface morphology and particle size of the synthesized Acid Red 266 powder. acs.org This high-resolution imaging technique can reveal details about the shape and texture of the dye particles. acs.orgmdpi.com For instance, in studies involving the use of Acid Red 266 with other materials, FE-SEM has been used to observe the surface features of the resulting composites. scitechnol.com This analysis is crucial for understanding the physical properties of the dye powder that can influence its application performance.

Table 3: Summary of Analytical Techniques and Information Obtained for Acid Red 266

| Technique | Information Obtained |

| FT-IR | Identification of functional groups (e.g., -OH, -NH₂, -SO₃H, C-F) |

| NMR | Molecular connectivity, chemical environment of protons and carbons |

| XRD | Crystalline nature, purity, aggregate structure |

| FE-SEM | Surface morphology, particle size and shape |

Advanced Remediation Technologies for Acid Red 266 in Aqueous Systems

Photocatalytic Degradation Mechanisms

The photocatalytic degradation of Acid Red 266, a prominent azo dye found in textile wastewater, represents a promising advanced oxidation process for its removal from aqueous environments. This process typically involves the use of semiconductor materials which, upon activation by light energy, initiate a series of reactions that lead to the breakdown of the complex dye molecule into simpler, less harmful substances. The effectiveness of this technology hinges on several factors, including the type of photocatalyst used, the operational conditions of the reaction, and the underlying chemical kinetics.

Semiconductor-Mediated Photocatalysis of Acid Red 266 (e.g., TiO₂, ZnO)

Semiconductor-mediated photocatalysis is a key technology for the degradation of organic pollutants like Acid Red 266. nih.gov Materials such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used due to their high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness. nih.gov The fundamental mechanism involves the generation of electron-hole pairs when the semiconductor is irradiated with light of energy equal to or greater than its bandgap. nih.govmdpi.com These charge carriers then migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), which are responsible for the degradation of the dye molecules. nih.govmdpi.com

Design and Fabrication of Nanomaterial-Based Photocatalysts (e.g., Nano ZnO/Bamboo Charcoal, Nano-TiO₂/Bamboo Charcoal)

To enhance the efficiency of photocatalysis, researchers have focused on developing nanomaterial-based photocatalysts. These materials offer a larger surface area for reaction and can be combined with other materials to improve their properties.

Composite materials made of nano zinc oxide (ZnO) and bamboo charcoal (BC) have been fabricated through calcination for the decolorization of Acid Red 266. scitechnol.com Similarly, hybrid materials of nanoscale titanium dioxide (TiO₂) and bamboo charcoal have been created for the same purpose. internationaljournalssrg.orginternationaljournalssrg.org The addition of bamboo charcoal, a low-cost and environmentally friendly material, serves to increase the surface area of the photocatalyst, which enhances the adsorption of dye molecules and the degradation of organic pollutants. scitechnol.cominternationaljournalssrg.org The fabrication process can involve methods like impregnation-precipitation and sol-gel techniques. researchgate.netkab.ac.ugresearchgate.net These composite materials leverage the synergistic effects of the semiconductor's photocatalytic activity and the bamboo charcoal's high adsorption capacity. scitechnol.comamse.org.cncapes.gov.br

Optimization of Operational Parameters (e.g., Catalyst Concentration, pH, Ultraviolet Irradiation Time)

The efficiency of photocatalytic degradation is significantly influenced by several operational parameters. Optimizing these parameters is crucial for achieving maximum decolorization.

pH: The pH of the dye solution affects the surface charge of the photocatalyst and the chemistry of the dye molecule. For both Nano ZnO/Bamboo Charcoal and Nano-TiO₂/Bamboo Charcoal composites, an acidic pH of 4 was found to be optimal for the decolorization of Acid Red 266. scitechnol.cominternationaljournalssrg.orginternationaljournalssrg.org While a pH of 2 showed even better results in some cases, it was deemed less cost-effective due to the need for additional chemicals to adjust the pH. scitechnol.cominternationaljournalssrg.org The degradation of anionic dyes like Acid Red 266 is generally favored in acidic conditions as the positively charged catalyst surface promotes adsorption of the negatively charged dye molecules. emerald.comresearchgate.net

Ultraviolet Irradiation Time: The duration of UV irradiation directly impacts the extent of degradation. Longer exposure times generally lead to higher removal efficiency until the dye is completely degraded or the catalyst becomes saturated. jwent.netoaepublish.com Studies have shown significant decolorization of Acid Red 266 within 30 minutes of reaction time under UV light. scitechnol.cominternationaljournalssrg.org

The following table summarizes the optimal conditions found in a study for the decolorization of Acid Red 266 using a Nano ZnO/Bamboo Charcoal composite.

| Parameter | Optimal Value | Decolorization Rate |

| pH | 4 | 96% |

| ZnO:BC Proportion | 1:9 | 96% |

| Reaction Time | 30 min | 96% |

| Composite Concentration | 500 ppm | 96% |

| Data from a study on the degradation of textile dye by UV light using Nano ZnO/Bamboo Charcoal photocatalysts. scitechnol.com |

This table presents the optimal conditions for the decolorization of Acid Red 266 using a Nano-TiO₂/Bamboo-Charcoal hybrid material.

| Parameter | Optimal Value | Decolorization Rate |

| pH | 4 | 98% |

| TiO₂:BC Proportion | 2:8 | 98% |

| Reaction Time | 30 min | 98% |

| Hybrid Material Concentration | 500 mg/dm³ | 98% |

| Data from a study on the optimal decolorization efficiency of textile dye via a Nano-TiO₂/Bamboo-Charcoal photocatalytic process. internationaljournalssrg.org |

Investigation of Reactive Oxygen Species (ROS) Generation and Their Role in Degradation Pathways

The degradation of Acid Red 266 is primarily driven by the action of reactive oxygen species (ROS). nih.gov When the semiconductor photocatalyst is irradiated, photogenerated electrons and holes are created. mdpi.com The holes can oxidize water molecules or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). nih.gov Simultaneously, the electrons can reduce adsorbed oxygen molecules to produce superoxide (B77818) radical anions (O₂•⁻). nih.gov

These ROS, particularly the hydroxyl radicals, are powerful oxidizing agents that can attack the adsorbed dye molecules, leading to their breakdown into smaller, less complex, and often less toxic compounds. nih.govnih.gov The degradation process can eventually lead to the complete mineralization of the dye into carbon dioxide and water. researchgate.net The generation of ROS is a critical step in the photocatalytic degradation pathway, and their efficient production is a key indicator of a photocatalyst's effectiveness. frontiersin.orgresearchgate.net

Comparative Studies of Photocatalytic Efficiency with Different Semiconductor Materials

Comparative studies are essential to determine the most effective photocatalyst for the degradation of Acid Red 266. Both ZnO and TiO₂ have been shown to be effective, particularly when combined with an adsorbent like bamboo charcoal.

In one study, a Nano ZnO/Bamboo Charcoal composite achieved a 96% decolorization rate of Acid Red 266 under optimal conditions. scitechnol.com Another study using a Nano-TiO₂/Bamboo Charcoal hybrid material reported a slightly higher decolorization rate of 98% under its optimal conditions. internationaljournalssrg.org While both materials are highly effective, these results suggest a potential slight advantage for the TiO₂-based composite in the degradation of Acid Red 266 under the specific experimental conditions tested. However, it's important to note that the efficiency of ZnO has been reported to be greater than TiO₂ for the degradation of some other dyes under visible light. nih.gov The choice between ZnO and TiO₂ may also depend on other factors such as cost and specific wastewater characteristics.

Kinetic Modeling of Photocatalytic Degradation Processes

To understand and predict the rate of photocatalytic degradation, kinetic modeling is employed. The degradation of many organic dyes, including azo dyes similar to Acid Red 266, often follows pseudo-first-order kinetics. mdpi.comamse.org.cnresearchgate.net

The Langmuir-Hinshelwood (L-H) model is also widely used to describe the kinetics of heterogeneous photocatalytic reactions. mdpi.comrsc.org This model relates the initial degradation rate to the concentration of the organic substrate and considers the adsorption of the substrate onto the catalyst surface. mdpi.com For the photocatalytic degradation of Acid Red 27, a similar azo dye, a pseudo-first-order kinetic model was found to be a good fit, and a mathematical model was developed to predict the decolorization rate based on parameters like catalyst amount, dye concentration, oxygen concentration, and light intensity. researchgate.netmdpi.com Such models are invaluable for designing and scaling up photocatalytic reactors for industrial applications. eeer.orgmdpi.com

Mineralization Pathways and Intermediate Product Formation

The complete degradation, or mineralization, of Acid Red 266 into benign substances like carbon dioxide, water, and inorganic ions is the ultimate goal of advanced oxidation processes (AOPs). The degradation pathway involves a series of complex reactions, beginning with the breakdown of the parent dye molecule and proceeding through various intermediate products.

The structure of Acid Red 266, an azo dye, is based on the coupling of diazotized 4-Chloro-2-(trifluoromethyl)benzenamine with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. The initial and most critical step in its degradation is the cleavage of the azo bond (–N=N–), which is the most chemically labile part of the molecule and responsible for its color. This cleavage breaks the molecule into its constituent aromatic amines.

Following the initial azo bond cleavage, a sequence of oxidation reactions targets the resulting aromatic intermediates. This process typically involves several key stages:

Deamination and Desulfonation: The amine (–NH₂) and sulfonic acid (–SO₃H) groups are cleaved from the aromatic rings.

Hydroxylation: Highly reactive species, such as hydroxyl radicals (•OH), attack the aromatic rings, adding hydroxyl groups and forming compounds like hydroquinone (B1673460) and other phenolic derivatives. mdpi.com

Ring Opening: The hydroxylated aromatic rings become unstable and subsequently break open, forming smaller, short-chain aliphatic and carboxylic acids. mdpi.comnih.gov Identified intermediates from the degradation of similar complex aromatic structures include compounds like malonic acid, acetic acid, aldehydes, and alkanes. mdpi.comnih.gov

Complete Mineralization: These simpler organic acids and compounds are finally oxidized into CO₂, H₂O, and inorganic ions such as Cl⁻, SO₄²⁻, and F⁻. sapub.orgmdpi.com

The specific intermediates formed during the degradation of Acid Red 266 have not been exhaustively cataloged in published research. However, based on the degradation pathways of other azo dyes and aromatic compounds, the process is understood to proceed from complex aromatic amines to simpler aliphatic acids before achieving complete mineralization. mdpi.comresearchgate.net Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying these transient intermediate products. researchgate.net

Electrochemical Degradation Pathways

Electrochemical methods represent a versatile and effective approach for the treatment of dye-laden wastewater. These technologies utilize electrical energy to drive chemical reactions that degrade pollutants, offering high efficiency and amenability to automation.

Electrochemical coagulation has been specifically demonstrated as a feasible technology for removing Acid Red 266 from textile effluents. researchgate.net This process involves the in-situ generation of coagulants through the anodic dissolution of sacrificial electrodes, typically made of aluminum or iron. researchgate.net As the anode dissolves, it releases metal ions (e.g., Al³⁺ or Fe³⁺) into the wastewater. These ions then hydrolyze to form a variety of metal hydroxides and polyhydroxides that act as flocculating agents, removing the dye molecules from the solution through precipitation and surface adsorption.

In laboratory studies using a parallel-plate electrochemical reactor with aluminum and ferric coagulants, removal efficiencies exceeding 98% for Acid Red 266 have been observed. researchgate.net This high level of efficacy is attributed to the combined effects of coagulation, where dye molecules are entrapped in the generated flocs, and electrooxidation, where pollutants can be directly or indirectly oxidized at the anode surface. researchgate.net

The performance of electrochemical degradation for Acid Red 266 is significantly influenced by several key operational parameters. researchgate.net The optimization of these parameters is crucial for maximizing removal efficiency and minimizing energy consumption.

Electrolyte Concentration: The presence of a supporting electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is critical for ensuring the conductivity of the wastewater. researchgate.netiwaponline.com An increase in electrolyte concentration can enhance dye removal by improving conductivity and, in the case of NaCl, by generating active chlorine species that contribute to oxidation. researchgate.net However, there is typically an optimal concentration; beyond this point, the removal rate may decrease due to scavenging effects of the excess ions on hydroxyl radicals. nih.gov For instance, in the electro-Fenton degradation of a similar acid dye, the optimal Na₂SO₄ concentration was found to be 0.2 M. nih.gov

Applied Voltage: The applied voltage is directly related to the current density and influences the electrochemical reactions and energy consumption of the system. researchgate.net

pH: The initial pH of the solution plays a complex role. Studies on other acid dyes show that acidic conditions are often more favorable for electrochemical oxidation than alkaline conditions. scientific.netacs.org The efficiency of hydroxyl radical generation and the speciation of the metal hydroxide coagulants are both highly pH-dependent. acs.org

Table 1: Influence of Key Parameters on Electrochemical Degradation of Azo Dyes

| Parameter | General Influence on Removal Efficiency | Governing Principle | Reference |

|---|---|---|---|

| Current Density | Increases removal rate up to an optimal point, then efficiency may decrease. | Affects the rate of coagulant and oxidant generation. High levels can cause energy loss to side reactions. | scientific.netnih.gov |

| Electrolyte Concentration | Increases removal up to an optimal concentration, then may inhibit the process. | Improves solution conductivity. Excess ions can act as scavengers for reactive oxidizing species. | researchgate.netnih.gov |

| pH | Highly influential; acidic conditions are often more favorable for electro-oxidation. | Affects the surface charge of electrodes, dye speciation, and the generation/stability of oxidants (e.g., •OH). | researchgate.netscientific.net |

| Applied Voltage | Directly impacts current density and energy consumption. | Provides the driving force for the electrochemical reactions. | researchgate.net |

The mechanism of electrochemical degradation involves a multi-step process targeting different parts of the Acid Red 266 molecule. The primary mechanism is the destruction of the chromophore, followed by the fragmentation of the resulting aromatic structures.

The initial step is the reductive cleavage of the azo bond (–N=N–). This bond is the most susceptible part of the molecule to electrochemical reduction, and its cleavage results in the decolorization of the solution. This breakdown yields the precursor aromatic amines: 4-Chloro-2-(trifluoromethyl)benzenamine and 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.

Following the azo bond cleavage, the aromatic intermediates are destroyed through powerful oxidation, primarily driven by hydroxyl radicals (•OH) generated at the anode surface (in a process often termed anodic oxidation) or in the bulk solution (e.g., via electro-Fenton). nih.goviwaponline.com These radicals are highly reactive and non-selective, attacking the aromatic rings through hydroxylation. This leads to the opening of the rings and their subsequent fragmentation into smaller, biodegradable molecules like short-chain carboxylic acids. researchgate.netresearchgate.net Ultimately, these intermediates are mineralized to CO₂, H₂O, and inorganic ions, completing the degradation process.

Influence of Electrolyte Concentration and Electrical Parameters (e.g., Applied Voltage, Current Density)

Adsorption-Based Removal Strategies

Adsorption is a widely studied and effective physicochemical method for removing dyes from wastewater, relying on the accumulation of dye molecules onto the surface of a solid material (adsorbent).

Research has focused on developing novel and low-cost adsorbents with high efficiency for removing Acid Red 266. The effectiveness of an adsorbent is determined by its surface area, pore structure, and the presence of functional groups that can interact with the dye molecule.

Several types of materials have been investigated for Acid Red 266 adsorption:

Fungal Biomass: Lyophilised (freeze-dried) biomass of the fungus Cunninghamella elegans has shown significant adsorption capacity for Acid Red 266, ranging from 300 to 600 mg of dye per gram of dry mass. researchgate.net Kinetic and equilibrium studies suggest that the biomass is particularly selective towards Acid Red 266 compared to other acid dyes, a phenomenon potentially linked to the high negative charge density of the trifluoromethyl (–CF₃) group on the dye interacting favorably with active sites on the biomass. researchgate.net

Nanoclays: Nanoclay materials have been identified as having high removal efficiency for various textile dyes, including Acid Red 266. crimsonpublishers.com Their high surface area and layered structure make them effective adsorbents.

Bio-sludge Adsorbents: Adsorbents derived from industrial byproducts, such as bioethanol black liquor sludge, have been tested for "Acid Red" dye removal. researchgate.net While representing a low-cost alternative, these materials have shown a lower maximum adsorption capacity of 9.32 mg/g. researchgate.net Characterization of this material was performed using Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) analysis. researchgate.net

Table 2: Comparison of Adsorbents for Acid Red 266 Removal

| Adsorbent Type | Maximum Adsorption Capacity (q_max) | Characterization Methods Mentioned | Reference |

|---|---|---|---|

| Lyophilised Cunninghamella elegans | 300 - 600 mg/g | Kinetic and equilibrium modeling | researchgate.net |

| Nanoclay | High removal efficiency noted | Not specified in the study | crimsonpublishers.com |

| Bioethanol Black Liquor Sludge | 9.32 mg/g (for "Acid Red") | SEM, BET | researchgate.net |

Nanofiber Membranes (e.g., PVA/SiO2 Composites)

Adsorption Isotherm Modeling

To optimize the design of an adsorption system, it is crucial to understand how the dye molecules distribute between the liquid and solid phases at equilibrium. Adsorption isotherms describe this equilibrium and provide insights into the adsorption mechanism, surface properties, and affinity of the adsorbent. Several isotherm models are used to analyze experimental data. physchemres.orgresearchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. physchemres.orgresearchgate.net The adsorption of Acid Red 266 onto SBA-15-PAMAM has been shown to be well-described by the Langmuir model, indicating a homogeneous surface and monolayer coverage. jchr.orgphyschemres.org

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface and is not restricted to the formation of a monolayer. physchemres.org

Tempkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. physchemres.org

Dubinin-Radushkevich (D-R) Isotherm: This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface and does not assume a homogeneous surface or constant adsorption potential. physchemres.org

Redlich–Peterson Isotherm: This is a hybrid, three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied in either homogeneous or heterogeneous systems.

In the case of Acid Red 266 adsorption on SBA-15-PAMAM, the Langmuir model provided the best fit to the experimental data, with a high coefficient of determination (R² > 0.98). jchr.org This suggests that the adsorption process is characterized by the formation of a monolayer of dye molecules on the adsorbent surface.

Adsorption Kinetics and Mass Transfer Phenomena

The study of adsorption kinetics is essential for understanding the rate at which the dye is removed from the solution and for designing efficient adsorption equipment. The kinetic data is often analyzed using various models to determine the controlling mechanism of the adsorption process, such as chemical reaction, diffusion control, or mass transfer.

Pseudo-First-Order Model: This model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. It is generally applicable over the initial stage of an adsorption process.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Studies on the biosorption of Acid Red 266 by Cunninghamella elegans have shown that the kinetics can be described by both pseudo-first-order and pseudo-second-order models, depending on the saturation level of the sorbent. researchgate.net The adsorption kinetics were found to be rapid, with a timescale of 1–10 minutes. researchgate.net For many dye adsorption systems, the pseudo-second-order model provides a better correlation with the experimental data over the entire period of adsorption, suggesting that chemisorption is the rate-controlling step. nih.gov

Parametric Optimization of Adsorption Conditions

The efficiency of the adsorption process for Acid Red 266 is influenced by several operational parameters. Optimizing these parameters is crucial for maximizing dye removal.

Solution pH: The pH of the solution plays a critical role, especially for anionic dyes. For adsorbents with amine functional groups like SBA-15-PAMAM, a low pH (acidic) is optimal. jchr.orgphyschemres.org At a pH of 2, the amine groups are protonated, leading to a strong electrostatic attraction with the anionic Acid Red 266 molecules. physchemres.org

Adsorbent Dosage: The amount of adsorbent affects the number of available active sites for adsorption. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased surface area and availability of more adsorption sites. nih.govdeswater.com For the removal of AR 266 with SBA-15-PAMAM, an optimal dosage is determined to balance removal efficiency and material cost. physchemres.org

Initial Dye Concentration: The initial concentration of the dye provides the driving force for mass transfer between the aqueous and solid phases. An increase in the initial dye concentration can lead to an increase in the adsorption capacity of the adsorbent, but the percentage of removal may decrease as the active sites become saturated. orientjchem.org

Temperature: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetic energy of the dye molecules. The adsorption of Acid Red 266 on some adsorbents has been found to be an exothermic process, where an increase in temperature leads to a decrease in adsorption capacity. orientjchem.org

Interference Effects and Competitive Adsorption in Multicomponent Dye Systems

Industrial textile effluents are complex mixtures containing various types of dyes and other chemicals. The presence of multiple components can significantly affect the adsorption of a target dye due to competition for the available active sites on the adsorbent. nih.govbioline.org.br

Bioremediation Approaches for Acid Red 266 in Aqueous Systems

The remediation of water contaminated with synthetic dyes such as Acid Red 266 is a significant environmental challenge. Bioremediation, which utilizes microorganisms or their enzymes to degrade or remove pollutants, has emerged as a cost-effective and environmentally sound alternative to conventional physicochemical treatment methods. jabonline.incabidigitallibrary.org This section explores the application of fungal and bacterial systems in the remediation of Acid Red 266 from aqueous environments.

Fungal Bioremediation Systems

Fungi, particularly white-rot fungi, are highly effective in degrading a wide array of recalcitrant organic pollutants, including synthetic dyes. cabidigitallibrary.orgnih.gov Their efficacy stems from their robust mycelial networks and the secretion of potent, non-specific extracellular enzymes. nih.govbio-conferences.org Fungal bioremediation of dyes occurs through two primary mechanisms: enzymatic degradation and biosorption. medcraveonline.comsci-hub.se

The enzymatic breakdown of azo dyes like Acid Red 266 is a key mechanism in mycoremediation. Fungi secrete a suite of powerful oxidative enzymes, primarily from the ligninolytic system, which includes laccases and various peroxidases such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.govmedcraveonline.com These enzymes are highly effective due to their non-specific nature, allowing them to act on a broad range of structurally diverse compounds, including the aromatic structures found in dyes. bio-conferences.orgunl.pt

Laccases, for instance, are multi-copper oxidases that catalyze the oxidation of phenolic and non-phenolic compounds while reducing molecular oxygen to water. medcraveonline.com Peroxidases utilize hydrogen peroxide to oxidize substrates. medcraveonline.com Research has demonstrated the capability of these enzymes to decolorize various acid dyes. For example, a purified Lignin peroxidase (LsLiP) from the white-rot fungus Lentinus squarrosulus MPN12 was shown to decolorize Acid Red 266 by 56% after a 48-hour incubation period. ncsu.edu Similarly, studies on other acid dyes by fungi like Trametes versicolor have linked decolorization efficiency directly to the activity of laccase and manganese peroxidase. jmb.or.kr

Azoreductases are another critical class of enzymes, particularly effective in breaking the azo bond (-N=N-), which is the chromophoric group in azo dyes. medcraveonline.com While often associated with bacterial degradation, fungi also produce these enzymes. The synergistic action of different enzymes, such as azoreductases and laccases, can lead to more complete and efficient degradation of the dye molecules. daneshyari.com

Table 1: Fungal Enzymatic Decolorization of Acid Red 266 and Similar Dyes

| Fungus | Enzyme System | Target Dye | Decolorization Efficiency | Incubation Time | Reference |

| Lentinus squarrosulus MPN12 | Lignin Peroxidase (LsLiP) | Acid Red 266 | 56% | 48 hours | ncsu.edu |

| Trametes versicolor KCTC 16781 | Laccase, Manganese Peroxidase | Acid Red 114 | ~100% | 48 hours | jmb.or.kr |

| Aspergillus sp. | Not specified | Acid Red | Accumulation/Decolorization | Not specified | medcraveonline.com |

Biosorption is a passive, metabolism-independent process where dye molecules bind to the surface of microbial biomass. researchgate.net This can involve a combination of physical and chemical interactions, including adsorption, ion exchange, complexation, and chelation, primarily at the cell wall. researchgate.net Inactivated or dead fungal biomass is often preferred for biosorption as it is not affected by toxic wastewater components and avoids the complexities of maintaining a living culture. researchgate.net

Research has specifically highlighted the effectiveness of fungal biomass for the removal of Acid Red 266. Studies using lyophilized (freeze-dried) biomass of the fungus Cunninghamella elegans demonstrated a very high maximum adsorption capacity for Acid Red 266, reaching up to 500 mg of dye per gram of dry mass (mg/gDM). researchgate.netresearchgate.net This capacity was significantly higher than for other acid dyes tested simultaneously, such as Acid Blue 62 (230 mg/gDM) and Acid Yellow 49 (230 mg/gDM), suggesting a high selectivity of the biomass for Acid Red 266. researchgate.net This selectivity is potentially due to strong interactions between the negatively charged trifluoromethyl (-CF3) group on the Acid Red 266 molecule and positively charged amine (-NHx) sites on the fungal biomass. researchgate.net The kinetics of this biosorption process are rapid, typically occurring within a time scale of 1 to 10 minutes. researchgate.net

Table 2: Biosorption Capacity of Cunninghamella elegans for Acid Dyes

| Dye | Maximum Adsorption Capacity (mg dye/g dry mass) | Reference |

| Acid Red 266 | 500 | researchgate.net |

| Acid Blue 62 | 230 | researchgate.net |

| Acid Yellow 49 | 230 | researchgate.net |

| Model Wastewater (Mixture) | 390 | researchgate.net |

While fungi are typically considered aerobic organisms, some have shown remarkable capabilities for degrading pollutants under anaerobic (oxygen-free) conditions. biorxiv.org This is significant because the initial reductive cleavage of the azo bond is often more efficient under anaerobic conditions. wur.nl

A fascinating example, though studied on the similar dye Acid Red 73, involves the obligately aerobic fungus Aspergillus tabacinus LZ-M, which was found to degrade the dye effectively under anaerobic conditions. biorxiv.orgresearchgate.net The fungus achieved a decolorization rate of over 90% with a 400 mg/L dye concentration within five days. biorxiv.org The proposed mechanism is a self-redox process where electrons generated from the oxidation of an internal carbon source are transferred to the azo bonds, causing them to break. biorxiv.org The metabolic pathway showed that the dye was first reduced to aromatic amines (like 2-hydroxynaphthalene and aniline) and subsequently mineralized into carbon dioxide. biorxiv.org This process suggests that some fungi possess novel anaerobic metabolic pathways and reductases that are not yet fully understood, expanding their potential for treating dye effluents in various bioreactor configurations. biorxiv.orgwur.nl

Biosorption as a Primary Removal Mechanism

Bacterial Bioremediation Systems

Bacteria are also key players in the bioremediation of dye-containing wastewater, offering diverse metabolic capabilities. jabonline.insci-hub.se Bacterial degradation of azo dyes typically starts with an anaerobic reductive cleavage of the azo bond, followed by an aerobic degradation of the resulting aromatic amines, which are often toxic and require further treatment. sci-hub.se

A crucial first step in developing bacterial bioremediation strategies is the isolation and characterization of potent dye-degrading microbial strains from contaminated environments. jbsd.inallsubjectjournal.com Industrial effluents and contaminated soils are rich sources of bacteria that have adapted to survive in the presence of and utilize dyes as a source of carbon and nitrogen. jbsd.inresearchgate.net

The general procedure involves collecting samples, enriching the microbial population in a medium containing the target dye as the sole carbon or nitrogen source, and then isolating individual colonies on solid agar (B569324) plates. allsubjectjournal.comijans.org Isolates are then screened for their decolorization ability in liquid cultures, and the most effective ones are selected for further study. jbsd.in

Characterization of these promising isolates typically includes:

Morphological and Biochemical Identification: Using standard microbiological techniques and biochemical test kits (e.g., as described in Bergey's Manual) to identify the genus and species. allsubjectjournal.com

Molecular Identification: Sequencing the 16S rRNA gene, which provides a more precise identification and understanding of the bacterium's phylogenetic relationship to other known species. researchgate.net

Optimization of Degradation Conditions: Studying the effects of various physicochemical parameters such as pH, temperature, dye concentration, and the presence of additional carbon and nitrogen sources to determine the optimal conditions for dye removal. jbsd.inijans.org

Numerous bacterial strains have been isolated and identified for their ability to decolorize azo dyes similar to Acid Red 266. For instance, in one study, isolates identified as Klebsiella spp. and Staphylococcus spp. were selected for their ability to decolorize Direct Red 2B by over 98%. jbsd.in Another study identified Pseudomonas geniculata, Bacillus altitudinis, Bacillus subtilis, and Citrobacter freundii as effective degraders of various synthetic dyes. researchgate.net These studies demonstrate the vast metabolic diversity within the bacterial kingdom that can be harnessed for the bioremediation of Acid Red 266.

Table 3: Examples of Isolated Bacterial Strains with Azo Dye Degradation Potential

| Isolated Bacterium | Source | Target Dye | Degradation/Decolorization Efficiency | Reference |

| Klebsiella spp. (JT1) | Effluent and soil sediments | Direct Red 2B | 98.83% | jbsd.in |

| Staphylococcus spp. (JT2) | Effluent and soil sediments | Direct Red 2B | 98.72% | jbsd.in |

| Streptomyces globosus | Not specified | Acid Fast Red | 81.6% (static condition) | researchgate.netajol.info |

| Pseudomonas geniculata (R-1) | Textile water | Methyl Red | 71.1% | researchgate.net |

| Bacillus subtilis (R-8) | Textile water | Congo Red | 88.96% | researchgate.net |

| Bacillus albus DD1 | Textile effluent | Reactive Black 5 | 98% | researchgate.net |

Factors Influencing Biological Degradation Efficiency (e.g., Carbon and Nitrogen Sources, Inoculum Size)

The efficiency of the biological degradation of Acid Red 266, a complex azo dye, is contingent upon several critical environmental and operational factors. The optimization of these parameters is essential for enhancing the metabolic activity of the microorganisms and, consequently, the rate and extent of dye degradation. Key among these factors are the availability and type of carbon and nitrogen sources, as well as the initial concentration of the microbial inoculum.

Carbon and Nitrogen Sources:

Most microorganisms involved in dye degradation cannot utilize the complex aromatic structure of azo dyes like Acid Red 266 as their sole source of carbon and energy. nih.govnih.gov Therefore, the presence of supplementary, easily metabolizable carbon and nitrogen sources is crucial for supporting microbial growth and providing the necessary reducing equivalents for the cleavage of the azo bond (–N=N–), which is the primary step in decolorization. nih.govglobalresearchonline.net

The type and concentration of these co-substrates significantly impact degradation efficiency. Various studies have demonstrated that the addition of an appropriate carbon source can substantially enhance the decolorization rate. For instance, in the degradation of the azo dye Red 2G by a Bacillus sp., starch was found to be the most effective carbon source, achieving a degradation of 25.61%, compared to other sources like dextrose, sucrose (B13894), maltose, and cellulose. globalresearchonline.net Similarly, organic nitrogen sources are often preferred over inorganic ones as their metabolism can regenerate NADH, which acts as an essential electron donor for the azoreductase enzyme system responsible for dye reduction. globalresearchonline.net In the same study, tyrosine was identified as the most effective nitrogen source, resulting in a 45.47% degradation. globalresearchonline.net

The selection of carbon and nitrogen sources can be specific to the microbial strain or consortium. For example, a study on Pseudomonas taiwanensis found that sucrose and yeast extract with peptone were the most effective co-substrates for enhancing the degradation of several textile dyes. researchgate.net The absence of these essential nutrients can lead to a significant decrease in color removal, as observed in a study where omitting both carbon and nitrogen sources resulted in a 57.6% reduction in the decolorization of Fast Red by Bacillus subtilis HM.

Interactive Table: Effect of Carbon and Nitrogen Sources on Azo Dye Degradation

| Microorganism | Dye | Carbon Source | Degradation/Decolorization (%) | Nitrogen Source | Degradation/Decolorization (%) | Reference |

|---|---|---|---|---|---|---|

| Bacillus sp. | Red 2G | Starch | 25.61 | Tyrosine | 45.47 | globalresearchonline.net |

| Bacillus sp. | Red 2G | Dextrose | 5.51 | Peptone | - | globalresearchonline.net |

| Bacillus sp. | Red 2G | Sucrose | 17.42 | Tryptone | - | globalresearchonline.net |

Inoculum Size:

The initial concentration of the microbial biomass, or inoculum size, is another pivotal factor directly influencing the degradation process. A sufficient population of microorganisms is required to produce the necessary enzymes, like azoreductase, to break down the dye molecules effectively. ijcmas.com

Research has consistently shown that the rate of decolorization increases with an increase in inoculum size up to an optimal level. ijcmas.comjabonline.in For example, the decolorization of Reactive Red HE8B by Pseudomonas aeruginosa increased 3.27-fold when the inoculum size was raised from 1.0% to 10.0% (v/v). ijcmas.com Similarly, a study on the degradation of diesel fuel by a microbial consortium found a positive linear relationship between the inoculum concentration and degradation efficiency, with the highest efficiency (94.77%) achieved at the highest inoculum concentration (10%). mdpi.com However, beyond a certain point, a further increase in biomass may not lead to a proportional increase in degradation, possibly due to nutrient limitations or cell aggregation, which can hinder mass transfer. In the bioremediation of Acid Fast Red by Streptomyces globosus, inoculum size was identified as one of the most significant variables affecting the dye removal efficiency. ajol.info

Interactive Table: Influence of Inoculum Size on Dye Decolorization

| Microorganism/Consortium | Dye | Inoculum Size | Decolorization/Degradation (%) | Time | Reference |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa | Reactive Red HE8B | 1.0% | ~26% | 48 h | ijcmas.com |

| Pseudomonas aeruginosa | Reactive Red HE8B | 10.0% | ~86% | 48 h | ijcmas.com |

| Enterobacter sp. B1 | Reactive Blue 222 | 0.5% (v/v) | <20% | 24 h | jabonline.in |

| Enterobacter sp. B1 | Reactive Blue 222 | 4.0% (v/v) | ~80% | 24 h | jabonline.in |

Synergistic Effects in Mixed Microbial Cultures for Enhanced Degradation

While pure microbial strains have been successfully used for dye degradation, mixed microbial cultures, often referred to as consortia, have demonstrated superior performance in the complete mineralization of complex and recalcitrant dyes like Acid Red 266. mdpi.comfrontiersin.org This enhanced efficiency stems from the synergistic interactions and metabolic cooperation among the different microbial species within the consortium. jabonline.inaidic.it

The principle behind the effectiveness of microbial consortia lies in metabolic complementation. jabonline.innih.gov A single microorganism may only be capable of a specific step in the degradation pathway, such as the initial reductive cleavage of the azo bond, which results in the formation of intermediate aromatic amines. nih.gov These intermediates can sometimes be more toxic than the parent dye molecule. In a mixed culture, other microorganisms can utilize these intermediates as substrates, breaking them down further and leading to more complete mineralization, i.e., the conversion of the complex organic dye into simple inorganic compounds like CO2 and H2O. frontiersin.orgjabonline.innih.gov

Several advantages of using microbial consortia over pure cultures have been identified:

Broader Enzymatic Capability: A consortium possesses a more diverse pool of enzymes, allowing it to attack the complex dye molecule at various positions simultaneously. frontiersin.orgnih.gov

Complete Mineralization: Synergistic metabolic pathways facilitate the breakdown of complex intermediates that might be toxic or recalcitrant for a single strain. jabonline.inaidic.it

Greater Resilience: Mixed cultures often exhibit higher tolerance to the toxicity of the dye and inhibitory byproducts, as well as greater stability against environmental fluctuations.

For instance, a bacterial-fungal consortium of white rot fungi and Bacillus subtilis showed a significantly enhanced decolorization of Methyl Red (over 80%) compared to the individual cultures (35-40%). aidic.it The proposed mechanism is that the bacteria initially break down the azo bond, and the fungi then degrade the resulting aromatic amines, which might otherwise inhibit fungal activity. aidic.it Similarly, an engineered consortium of Pseudomonas aeruginosa and Aspergillus niger achieved a 99% degradation efficiency for Reactive Orange 16, a significant improvement over the 75% degradation observed when either species was used alone. mdpi.com Studies have developed bacterial consortia containing Bacillus and Pseudomonas species that achieved up to 87% decolorization of textile effluents containing a mix of dyes. researchgate.net This co-culture approach is considered a highly effective and eco-friendly strategy for the bioremediation of wastewater containing a wide range of dyes, including structurally complex ones like Acid Red 266. nih.gov

Interactions of Acid Red 266 with Diverse Substrates and Complex Media

Dyeing Mechanisms and Substrate Affinity

The affinity of Acid Red 266 for specific substrates is a result of various intermolecular forces that dictate the dyeing process.

The primary mechanism for the binding of Acid Red 266 to protein and polyamide fibers is electrostatic attraction. textilelearner.netsdc.org.uk These fibers, in an acidic environment, develop positive charges due to the protonation of their amine (-NH2) groups, forming cationic sites (-NH3+). textilelearner.netresearchgate.net Acid Red 266, being an anionic dye containing sulfonate groups (SO3-), carries a negative charge in aqueous solutions. textilelearner.net This difference in charge leads to a strong ionic interaction, effectively anchoring the dye molecules to the fiber. textilelearner.netbritannica.com The dyeing process is typically carried out under acidic conditions to maximize the number of cationic sites on the fibers, thus enhancing the electrostatic attraction and ensuring a strong bond. tiankunchemical.comtextilelearner.net

The incorporation of nanoparticles, such as nanoclay, into polymers can create acid-dyeable nanocomposites. scispace.com The presence of these nanoparticles can significantly influence the dye uptake and diffusion of Acid Red 266. The ionic nature of the clay particles can provide additional sites for ionic attraction with the dye molecules. scispace.com Studies have shown that increasing the clay content in polypropylene (B1209903) nanocomposites can lead to a significant increase in dye uptake. scispace.com The diffusion of the dye into these nanocomposites can occur through several mechanisms, including movement through pores and cracks on the film surface, a wicking process, or diffusion as unionized molecules. scispace.com

However, the wash fastness of Acid Red 266 on such nanocomposites can be poor. scispace.com This is attributed to its lower dye affinity and higher diffusion rate compared to dyes with higher molecular weight and more sulfonate groups. scispace.com

The molecular characteristics of an acid dye, specifically its molecular weight and the degree of sulfonation, have a direct impact on its binding affinity and fastness properties. Dyes with a higher molecular weight and a greater number of sulfonate groups tend to exhibit better wash fastness. scispace.com In the case of Acid Red 266, which is a mono-sulfonated dye with a relatively low molecular weight, it can be more easily washed away from certain substrates due to its lower affinity. scispace.com The degree of sulfonation also influences the balance between electrostatic and hydrophobic interactions, with a higher degree of sulfonation generally favoring electrostatic binding. sdc.org.uk

Analysis of Dye Uptake and Diffusion in Acid Dyeable Polymer Nanocomposites

Molecular Interactions in Solution and at Interfaces

The behavior of Acid Red 266 in solution, particularly its interaction with other molecules like surfactants, is crucial for understanding and optimizing the dyeing process.

In aqueous solutions, Acid Red 266 can form complexes with cationic surfactants such as Cetyltrimethylammonium Bromide (CTAB). tsijournals.comtsijournals.com This interaction is driven by both electrostatic attraction between the negatively charged sulfonate group of the dye and the positively charged head group of the surfactant, and hydrophobic interactions between the nonpolar parts of both molecules. tsijournals.com The formation of these dye-surfactant complexes can occur at surfactant concentrations well below the critical micelle concentration (CMC) of the surfactant. tsijournals.comtsijournals.com

The formation of these complexes is thermodynamically spontaneous and can be influenced by factors such as temperature, pH, and the presence of other substances like polyelectrolytes and alcohols. tsijournals.comtsijournals.com Spectroscopic studies show a significant shift in the absorption spectrum of Acid Red 266 upon the addition of CTAB, indicating a strong interaction and the formation of new species in the solution. tsijournals.com

Table 1: Research Findings on Acid Red 266 Interactions

| Interaction Studied | Key Findings |

|---|---|

| Dyeing of Polypropylene Nanocomposites | Increasing nanoclay content from 0% to 8% significantly enhanced dye uptake. However, Acid Red 266 exhibited poor wash fastness due to its low molecular weight and mono-sulfonated structure. scispace.com |

| Interaction with Cetyltrimethylammonium Bromide (CTAB) | Acid Red 266 forms complexes with CTAB in aqueous solution, driven by both electrostatic and hydrophobic forces. tsijournals.com This complex formation is spontaneous and influenced by temperature and pH. tsijournals.comtsijournals.com |

| Aggregation in Aqueous Solution | Acid Red 266 exhibits aggregation behavior in aqueous solutions, which can be studied using techniques like 19F-NMR and UV/Vis spectroscopy. rsc.org The aggregation is primarily an enthalpically driven process. rsc.orgrsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acid Red 266 |

| Cetyltrimethylammonium Bromide (CTAB) |

Formation of Dye-Surfactant Complexes (e.g., with Cationic Surfactants like Cetyltrimethylammonium Bromide)

Spectroscopic Characterization of Complexation Dynamics

The complexation of Acid Red 266 with cationic surfactants such as cetyltrimethylammonium bromide (CTAB) has been effectively studied using UV-visible spectroscopy. tsijournals.com When Acid Red 266 interacts with CTAB in the premicellar concentration range, a notable bathochromic (red) shift in its maximum absorbance wavelength (λmax) occurs. tsijournals.com For instance, a shift from the monomeric dye's λmax to a new peak at 517 nm is observed, indicating direct interaction. tsijournals.com This phenomenon is attributed to the electrostatic attraction between the anionic sulfonate group of the dye and the cationic head group of the surfactant, which brings the molecules into close proximity. tsijournals.com Following this initial electrostatic pairing, hydrophobic interactions align the hydrocarbon tail of the surfactant with the hydrophobic parts of the dye molecule. tsijournals.com The formation of these dye-surfactant complexes is further evidenced by the appearance of two new bands in the spectrum, a characteristic sign of aggregation. tsijournals.com

Investigation of Dye Aggregation Phenomena Induced by Surfactants

Surfactants can induce the aggregation of Acid Red 266 molecules at concentrations far below the surfactant's own critical micelle concentration (CMC). tsijournals.com The binding of Acid Red 266 to a cationic surfactant like CTAB is a cooperative process. tsijournals.com An initial dye molecule binding to the surfactant creates a more hydrophobic site, which in turn facilitates the binding of subsequent dye molecules. tsijournals.com This cooperative binding, driven by both electrostatic interactions and the hydrophobic stacking of the azo dye's aromatic structures, leads to the formation of dye aggregates. tsijournals.com These interactions decrease the repulsion between the negatively charged dye molecules, promoting aggregation through van der Waals forces and hydrophobic effects. tsijournals.com The formation of these aggregates, specifically J-aggregates, is indicated by an intense, red-shifted absorption band compared to the monomer, suggesting a side-by-side or slipped face-to-face stacking geometry. tsijournals.com

Thermodynamic Analysis of Binding Constants in Mixed Solvent Systems

The stability of the dye-surfactant complex can be quantified by the binding constant (Kb). Thermodynamic analysis reveals the influence of the solvent environment on this interaction. The binding constant for the Acid Red 266-CTAB system has been studied in various solvent compositions at a constant temperature.

| Solvent Composition (% v/v) | Binding Constant (Kb) x 104 (dm3 mol-1) |

|---|---|

| Aqueous | 1.52 |

| 5% Methanol | 1.26 |

| 10% Methanol | 1.03 |

| 15% Methanol | 0.89 |

| 20% Methanol | 0.71 |

Chromonic Liquid Crystal Formation and Phase Behavior

Acid Red 266 is known to form chromonic liquid crystals in aqueous solutions. researchgate.nettandfonline.com These phases arise from the self-assembly of the dye molecules into ordered, stacked aggregates. researchgate.net Unlike many other dyes, Acid Red 266 forms liquid crystals at very low concentrations, sometimes as low as 1% by weight. researchgate.netresearchgate.net The aggregates are proposed to have an unusual "hollow chimney" or "water-filled pipe" structure, with a cross-section equivalent to five to eight molecules. researchgate.nettandfonline.comtandfonline.com This multimolecular cross-section is a distinctive feature. researchgate.net The dye forms nematic (N) and hexagonal (H) mesophases. tandfonline.com

Influence of Electrolytes (e.g., Sodium Chloride) and Cosolvents (e.g., Urea) on Mesophase Stability

The stability of Acid Red 266's chromonic mesophases is sensitive to the presence of additives like electrolytes and cosolvents.

Sodium Chloride (NaCl): The addition of NaCl shifts the concentration required for mesophase formation to higher values. researchgate.net This effect is attributed to the screening of electrostatic repulsions between the dye aggregate stacks by the electrolyte. researchgate.net Despite requiring a higher concentration to form, the resulting mesophases are stable at slightly higher temperatures. researchgate.net However, the dye's solubility is limited in NaCl solutions, becoming insoluble above approximately 0.1 M. researchgate.net

Characterization of Liquid Crystalline Phases using Polarizing Microscopy and Nuclear Magnetic Resonance

The identification and characterization of Acid Red 266's liquid crystalline phases rely on several analytical techniques.

Polarizing Optical Microscopy (POM): POM is used to identify the different liquid crystal phases by their unique optical textures. researchgate.net For Acid Red 266, a characteristic 'tiger-skin' texture is observed. researchgate.net While nematic (N) and hexagonal (H) phases are formed, the boundary between them is not well-defined, and a distinct two-phase region (N+H) has not been observed. researchgate.netresearchgate.net This has led to the suggestion that the transition may be of a higher order than a typical first-order transition. researchgate.net

Nuclear Magnetic Resonance (NMR): 2H NMR spectroscopy is a key tool for studying the ordering of the system. researchgate.net By measuring the quadrupole splittings of heavy water (2H2O), information about water binding to the dye aggregates can be obtained. tandfonline.com 23Na NMR studies show that the sodium counter-ions are mostly 'bound' to the aggregates, similar to behavior in surfactant hexagonal phases. tandfonline.com This contrasts with other dyes like Edicol Sunset Yellow, where only a fraction of the counter-ions are bound. tandfonline.com

| Concentration (wt%) | Phase | d1 (Å) | d2 (Å) | d3 (Å) |

|---|---|---|---|---|

| 1.5 | N | 100 | - | - |

| 2.5 | H | 96 | 55 | 48 |

| 4.0 | H | 75 | 43 | 38 |

| 8.0 | H | 61 | 35 | 31 |

Interactions in Polymeric Systems Beyond Textile Dyeing

Beyond its traditional role in textiles, Acid Red 266 exhibits interactions in other polymeric systems. It has been identified as an effective control agent for the polymerization of polyvinyl acetate. biosynth.com Furthermore, azo dyes with structures similar to Acid Red 266 can serve as structure-directing agents or templates in the synthesis of conducting polymers like polypyrrole (PPy) and polyaniline (PANI). researchgate.net The interactions driving this templating effect can include π-π stacking between the aromatic rings of the dye and the polymer, as well as electrostatic interactions between the charged groups on each component. researchgate.net

Role as a Control Agent in Polymerization Processes (e.g., Polyvinyl Acetate)

Acid Red 266, a hydroxyl-containing polymeric dye, has been identified as an effective control agent in the polymerization of polyvinyl acetate. biosynth.com In polymerization processes, a control agent is crucial for regulating the reaction rate, the degree of polymerization, and consequently the molecular weight and dispersity of the resulting polymer. By influencing these parameters, the agent helps in tailoring the final properties of the polymer to meet specific industrial requirements.

The mechanism by which Acid Red 266 exerts control over polymerization, such as in the synthesis of polyvinyl acetate, involves the modulation of the radical polymerization process. biosynth.comacs.org While detailed mechanistic studies specifically for Acid Red 266 are not extensively available in public literature, control agents in vinyl polymerization typically function by reversibly terminating growing polymer chains. This process, often part of a reversible addition-fragmentation chain transfer (RAFT) or a similar controlled radical polymerization (CRP) technique, allows for the formation of polymers with more uniform chain lengths and a narrower molecular weight distribution. acs.org The hydroxyl group within the Acid Red 266 molecule may play a role in this control mechanism. biosynth.com

The effective use of such agents is critical in industrial-scale production of polymers like polyvinyl acetate, which is a key component in adhesives, coatings, and sealants. mdpi.com The ability to control the polymerization process ensures batch-to-batch consistency and the desired performance characteristics of the final product.

Application in Film Formation for Enhanced Optical and Mechanical Properties

Acid Red 266 is utilized in the formation of films, where it can contribute to enhanced light stability and favorable mechanical properties. biosynth.com Its application is particularly noted in the context of polymer nanocomposites, where the dye interacts with the polymer matrix and other components to modify the film's characteristics.

Research into polypropylene (PP) nanocomposite films has demonstrated the influence of Acid Red 266 on the material's properties. researchgate.net In these systems, the incorporation of nanoclay alongside the dye can significantly improve dye uptake. researchgate.net Studies show that increasing the content of nanoclay in polypropylene films dyed with Acid Red 266 has a direct impact on the resulting color yield (K/S value), indicating a synergistic interaction between the dye and the clay particles within the polymer matrix. researchgate.net

The aggregation behavior of Acid Red 266 in aqueous solutions is a key factor influencing its role in film formation. acs.org The dye molecules exhibit a tendency to form aggregates, a process that is influenced by concentration and the presence of electrolytes. acs.org This self-assembly can lead to the formation of chromonic liquid crystals, which are ordered molecular structures that can impart unique optical properties to a film. acs.org The formation of these ordered J-aggregates, identified by a distinct, sharp, and bathochromically-shifted absorption band in UV-visible spectra, is directly related to the enhanced optical characteristics of the films. acs.org

Interactive Data Tables

Table 1: Effect of Nanoclay Content on Color Yield of Polypropylene Films Dyed with Acid Red 266

This table illustrates how increasing the percentage of nanoclay in polypropylene nanocomposite films affects the color yield (K/S), a measure of dye uptake, when dyed with C.I. Acid Red 266.

| Nanoclay Content (%) | Effect on Dye Uptake (Color Yield) | Reference |

| 0 to 8 | Significant increase in dye uptake observed. | researchgate.net |

Table 2: Research Findings on Acid Red 266 Aggregation

This table summarizes the findings on the aggregation behavior of Acid Red 266 in aqueous solutions, which underpins its application in films with specific optical properties.

| Parameter | Condition | Value | Reference |

| Equilibrium Constant (K) | Pure Water | 20,000 ± 3,000 L mol⁻¹ | acs.org |

| Equilibrium Constant (K) | 0.05 M NaCl Solution | 43,000 ± 4,000 L mol⁻¹ | acs.org |

Environmental Fate and Broader Ecological Implications of Acid Red 266

Environmental Persistence and Mobility in Aquatic Systems

Acid Red 266 is characterized by its high water solubility, a common trait for ionic azo dyes which facilitates its transport in aquatic environments. mst.dk This solubility means that once it enters a water system, it is likely to remain in the water column and be transported with the flow, rather than rapidly settling into sediment. canada.ca Its persistence is a balance between its resistance to some forms of degradation and its susceptibility to others.

Like many sulfonated azo dyes, Acid Red 266 is generally resistant to aerobic biodegradation. nih.gov The complex aromatic structure and the presence of the azo bond (-N=N-) make it a difficult substrate for many common microorganisms under oxygen-rich conditions. mdpi.com However, under anaerobic (oxygen-depleted) conditions, the dye is more susceptible to breakdown. The primary anaerobic degradation pathway involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. core.ac.uk A study using anaerobic granular sludge demonstrated that Acid Red 266 can be decolorized, with one experiment reporting a first-order degradation rate constant of 0.20 day⁻¹. epa.gov

Photodegradation, or breakdown by light, is another potential fate for Acid Red 266. However, its stability in this regard can be significant. Studies on dyed nylon 6,6 films showed that while photofading occurs, the dye also exhibits some photostabilizing effects on the polymer itself. researchgate.net In aqueous solutions, photocatalytic degradation has been shown to be effective. For instance, using a composite of nano zinc oxide and bamboo charcoal under UV irradiation, a 96% decolorization rate was achieved at an optimal pH of 4. asm.org

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for stable azo dyes like Acid Red 266 under typical environmental pH conditions. epa.gov

Partitioning Behavior of Acid Red 266 in Water, Sediment, and Soil Compartments

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments, such as water, soil, and sediment. This is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For sulfonated azo dyes, Koc values are typically low, indicating a low tendency to adsorb to soil and sediment particles. mst.dkchemsafetypro.com This is due to their high water solubility and ionic nature. canada.ca Consequently, Acid Red 266 is expected to have high mobility in soil and be prone to leaching into groundwater. mst.dk

Table 1: Adsorption Characteristics of Acid Red 266 on Fungal Biomass

| Adsorbent Material | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|

| Lyophilised Cunninghamella elegans biomass | 300 - 600 mg/g | acs.org |

Assessment of Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water. This potential is often predicted using the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. Water-soluble, ionic dyes like Acid Red 266 generally have very low log Kow values, suggesting a low potential for bioaccumulation. canada.canih.gov

A key principle in toxicology is that for a substance to bioaccumulate, it must be able to pass through biological membranes and partition into fatty tissues. The high water solubility and ionic character of Acid Red 266 hinder this process. researchgate.net A Canadian government screening assessment of azo acid dyes concluded that they have a very low bioaccumulation potential, with reported bioconcentration factors (BCFs) for several acid dyes being less than 10, indicating they are not likely to bioconcentrate in aquatic organisms. canada.ca For water-soluble dyes, a partition coefficient (P) in an n-octanol/water mixture of less than 1000 is considered to predict a BCF in fish of less than 100, a level at which problems are not foreseen. researchgate.net The log Kow values for acid dyes are typically well below this threshold, often in the negative range. canada.canih.gov

While a specific, experimentally determined BCF or log Kow value for Acid Red 266 is not available in the cited literature, the data for structurally similar acid dyes strongly indicate a low potential for bioconcentration and bioaccumulation in aquatic food chains. canada.canih.gov

Table 2: General Bioaccumulation Potential for Acid Azo Dyes

| Parameter | Typical Value/Range for Acid Dyes | Implication | Reference |

|---|---|---|---|

| log Kow | -4.5 to 1.2 | Low hydrophobicity, low potential to partition into fatty tissue | canada.ca |

| Bioconcentration Factor (BCF) | < 10 L/kg | Not likely to bioconcentrate in aquatic organisms | canada.ca |

Comparative Environmental Behavior and Fate Profiles of Azo Acid Dyes